Miramistin

Beschreibung

Historical Context of Miramistin Development in Scientific Endeavors

This compound, a cationic antiseptic, originated from a scientific initiative within the Soviet Union's Space Program during the Cold War era. fungalinfectiontrust.orgtinkoffjournal.rumanchester.ac.uk Developed in the 1980s by a team of scientists led by Professor Yu.S. Krivoshein, the compound was initially created as a personal hygiene protectant for astronauts operating in orbital stations. The primary requirements for this new substance were a broad spectrum of antimicrobial action and a high degree of safety for human use. The active molecule, initially given the working title BH-14, was synthesized by Adolina Petrovna Rudko.

Due to its development within a military and space-oriented program, all information regarding this compound was initially classified. fungalinfectiontrust.org The declassification of this information occurred in the 1980s with a shift in the political climate, which permitted the commencement of preclinical research. fungalinfectiontrust.org However, the economic challenges faced by the Soviet Union during this period hindered the compound's further development. fungalinfectiontrust.org Despite these initial setbacks, this compound eventually found clinical application within several former Soviet bloc countries, where it is still used in hospitals and surgical settings, primarily for the treatment of wounds and ulcers. fungalinfectiontrust.orgmanchester.ac.ukmedicalbrief.co.za In contrast, it has remained largely unknown in Western countries, with very limited mention in English-language scientific literature until more recently. fungalinfectiontrust.orgtinkoffjournal.rumanchester.ac.uk The growing global issue of antimicrobial resistance has sparked renewed interest in re-evaluating the potential of this compound for broader geographical use. fungalinfectiontrust.orgtinkoffjournal.runih.gov

Scope and Significance of Academic Inquiry into this compound's Therapeutic Potential

Academic and clinical research has established this compound as a broad-spectrum antimicrobial agent with significant therapeutic potential. fungalinfectiontrust.org Its scope of activity encompasses antibacterial, antifungal, and antiviral properties. fungalinfectiontrust.org The significance of this research lies in this compound's efficacy against a wide range of pathogens, including multi-drug resistant strains, and its potential as a novel antiseptic in the face of increasing antimicrobial resistance. fungalinfectiontrust.org

Antibacterial Activity: this compound has demonstrated a broad antibacterial spectrum. tinkoffjournal.ruamazonaws.com Studies have shown its effectiveness against both gram-positive and gram-negative, aerobic and anaerobic bacteria, including hospital strains with multiple antibiotic resistance. For instance, one study involving 236 bacterial strains found that after an 18-hour incubation with a 100 mg/L solution of this compound, only 9.3% of isolates remained viable. tinkoffjournal.ruamazonaws.com Another study established that a concentration of 25 mg/L was sufficient to inhibit the growth of Staphylococcus aureus, P. aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae. tinkoffjournal.ruamazonaws.com Research has also indicated that this compound can be more potent than other common antiseptics against certain organisms that cause surgical infections. fungalinfectiontrust.org

Antifungal Activity: The antifungal properties of this compound have been a significant area of investigation. fungalinfectiontrust.org It has shown activity against a variety of fungi, including yeast-like fungi, dermatophytes, and ascomycetes. Notably, this compound is effective against isolates that are both susceptible and resistant to other antifungal agents. amazonaws.comresearchgate.net This includes activity against azole-resistant Candida and A. fumigatus isolates, as well as species intrinsically resistant to other antifungals. amazonaws.comresearchgate.net In vitro studies have determined the minimal inhibitory concentration (MIC) range against various fungi to be 1.56–25 mg/L. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

Antiviral Activity: In vitro data have suggested that this compound possesses activity against a range of viruses. fungalinfectiontrust.org These include complex viruses such as Influenza A, Human Papilloma Virus-1 and 2, coronaviruses, adenoviruses, and Human Immunodeficiency Virus (HIV). fungalinfectiontrust.orgmanchester.ac.ukmedicalbrief.co.za Research has indicated that this compound can inactivate coronaviruses, with a 0.005% concentration completely neutralizing the infectious activity of the human coronavirus in one study. researchgate.net

Activity Against Biofilms: A significant aspect of this compound's therapeutic potential is its effectiveness against microbial biofilms. fungalinfectiontrust.orgtinkoffjournal.runih.gov Biofilms are structured communities of microorganisms that are notoriously difficult to treat and are a major cause of chronic infections. bohrium.com this compound has been shown to have a significant inhibitory effect on both the formation of biofilms and on mature, already-formed biofilms of various microorganisms. nih.gov

Immunomodulatory Properties: Beyond its direct antimicrobial actions, research suggests that this compound also possesses immunomodulatory and immunoadjuvant properties. fungalinfectiontrust.org It has been observed to increase phagocytosis and stimulate reparative processes, suggesting it can enhance the body's own protective responses. fungalinfectiontrust.org

The collective body of research underscores the significance of this compound as a multifaceted antiseptic. fungalinfectiontrust.orgresearchgate.net Its broad antimicrobial spectrum, activity against resistant strains and biofilms, and favorable safety profile highlight its potential for wider clinical application, particularly in an era of growing antimicrobial resistance. fungalinfectiontrust.orgtinkoffjournal.ruresearchgate.net

Interactive Data Table: In Vitro Antibacterial Activity of this compound

| Bacterium | Test | Concentration (µg/mL) | Result |

|---|---|---|---|

| S. aureus (ATCC 209p) | Microdilution | 8 | MIC |

| S. aureus (ATCC 209p) | Microdilution | 16 | MBC |

| E. coli (CDC F-50) | Microdilution | 32 | MIC |

| E. coli (CDC F-50) | Microdilution | 128 | MBC |

Data derived from a systematic study of this compound's antibacterial properties. nih.gov MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Interactive Data Table: In Vitro Antifungal Activity of this compound

| Fungal Species | Number of Isolates | MIC Range (mg/L) | Geometric Mean MIC (mg/L) |

|---|---|---|---|

| Candida albicans | 10 | 1.56-6.25 | 3.13 |

| Candida glabrata | 10 | 1.56-6.25 | 3.13 |

| Candida parapsilosis | 10 | 1.56-3.13 | 2.21 |

| Aspergillus fumigatus | 10 | 3.13-12.5 | 6.25 |

| Cryptococcus neoformans | 5 | 1.56-3.13 | 2.21 |

Data from a study investigating the antifungal activity of this compound against clinically relevant drug-resistant fungi. nih.govmicrobiologyresearch.org MIC: Minimal Inhibitory Concentration.

Eigenschaften

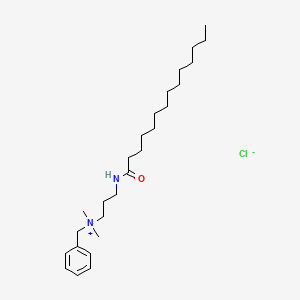

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQZCIIDNVIQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925509 | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15809-19-5 | |

| Record name | Myramistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miramistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRAMISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Miramistin S Biological Action

Elucidation of Cellular Membrane Interaction Mechanisms

The interaction of Miramistin with the cellular membrane is a key aspect of its antimicrobial mechanism. fungalinfectiontrust.orgamazonaws.com This interaction is primarily driven by the association between the positively charged nitrogen of this compound and the negatively charged phospholipids (B1166683) in microbial membranes. fungalinfectiontrust.orgamazonaws.com

Disruption of Microbial Cell Membrane Integrity

This compound disrupts the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. fungalinfectiontrust.orgontosight.aiamazonaws.com This disruption is a consequence of the interaction between the this compound molecule and the lipid bilayer. At higher concentrations, this compound can even solubilize cellular membranes, forming micellar aggregates. fungalinfectiontrust.orgamazonaws.com

Alteration of Cellular Receptors and Surface Charge Distribution

The interaction of this compound with the cellular membrane also results in the masking of cellular receptors and the alteration of the normal charge distribution on the outer surface of the membrane. fungalinfectiontrust.orgamazonaws.com The positively charged nitrogen of this compound remains on the outer surface, contributing to the disruption of the normal charge distribution. fungalinfectiontrust.org

Hydrophobic Interaction with Lipid Bilayers

The hydrophobic tail of the this compound molecule penetrates the hydrophobic bacterial membrane. fungalinfectiontrust.orgamazonaws.com This hydrophobic interaction with the lipid bilayer contributes to the disruption of the membrane's physical and biochemical properties. fungalinfectiontrust.orgamazonaws.com The predominant mechanism of its action lies in this hydrophobic interaction with lipid membranes, which leads to fragmentation and destruction of the microbial shell. nuph.edu.ua Studies using coarse-grained molecular modeling have shown that this compound increases the membrane area per lipid and reduces lipid lateral diffusion coefficients. researchgate.netresearchgate.net this compound exhibits a "hook"-shaped conformation with its hydrophobic tail anchored inside the membrane and the charged moiety near the lipid head groups. researchgate.netresearchgate.net

Investigations into Enzymatic Activity Modulation of Microorganisms

While the primary mechanism involves membrane disruption, some research suggests potential additional effects. For instance, some novel pyridoxine-based QACs, structurally related to this compound, have shown a bimodal mechanism including both membrane integrity damage and targeting of pyridoxal-dependent enzymes. researchgate.netresearchgate.net However, direct evidence specifically for this compound's modulation of enzymatic activity in microorganisms is not as extensively detailed as its membrane interactions in the provided sources.

Exploration of Potential Microbial DNA Binding Mechanisms

There is a possibility that this compound binds to microbial DNA. fungalinfectiontrust.orgamazonaws.com Some research indicates that this compound resulted in a significant increase in nuclear DNA fragmentation in epithelial cells. researchgate.net While this suggests a potential interaction with DNA, further exploration specifically on microbial DNA binding mechanisms is mentioned as a possibility rather than a fully elucidated primary mechanism in the provided texts. fungalinfectiontrust.orgamazonaws.com

Molecular-Level Interactions and Structure-Activity Relationship Studies

The antimicrobial mode of action of this compound relies on the association between negatively charged phospholipids in microbial membranes and the positively charged nitrogen of this compound, characteristic of quaternary ammonium (B1175870) compounds. fungalinfectiontrust.orgamazonaws.comreadkong.com The hydrophobic tail then penetrates the membrane, disrupting its properties. fungalinfectiontrust.orgamazonaws.comreadkong.com Studies on the interaction of this compound with molybdenum disulfide monolayers have shown that the characteristic folded geometry of the this compound molecule is preserved in hybrid structures, and weak but numerous CH…S bonding contacts provide significant contribution to structure stabilization, accompanied by intermolecular hydrophobic interaction within this compound layers. mdpi.com The lipophilicity of quaternary ammonium salts, including this compound, has been shown to correlate with antibacterial activity, with optimal logP values observed for the most active compounds. nih.gov

Data Table:

| Mechanism Component | Description | Supporting Evidence / Findings |

| Cellular Membrane Interaction | Association of positively charged this compound with negatively charged membrane phospholipids. | Described as the basis of antimicrobial action. fungalinfectiontrust.orgnuph.edu.uaamazonaws.com |

| Membrane Integrity Disruption | Leads to leakage of cellular contents and cell death. | Observed consequence of membrane interaction. fungalinfectiontrust.orgontosight.aiamazonaws.com Can cause solubilization and micelle formation at higher concentrations. fungalinfectiontrust.orgamazonaws.com |

| Alteration of Receptors/Surface Charge | Masking of cellular receptors and disruption of normal surface charge distribution. | Positively charged nitrogen contributes to this effect. fungalinfectiontrust.orgamazonaws.com |

| Hydrophobic Interaction | Penetration of the hydrophobic tail into the lipid bilayer. | Contributes to the disruption of membrane properties. fungalinfectiontrust.orgamazonaws.comreadkong.com Predominant mechanism leading to fragmentation. nuph.edu.ua Increases membrane area per lipid. researchgate.netresearchgate.net |

| DNA Binding | Possibility of binding to microbial DNA. | Suggested by observed nuclear DNA fragmentation in epithelial cells. researchgate.net Mentioned as a possibility. fungalinfectiontrust.orgamazonaws.com |

| Structure-Activity Relationship | Cationic nature and hydrophobic tail are crucial for membrane interaction. Lipophilicity correlation with activity. | Characteristic of QACs. fungalinfectiontrust.orgamazonaws.comreadkong.com Optimal logP values observed for active compounds. nih.gov Folded geometry and noncovalent interactions play a role. mdpi.com |

Antimicrobial Efficacy and Spectrum of Miramistin

Antibacterial Activity Research

Miramistin has demonstrated significant antibacterial properties against a wide array of bacterial species. Its mechanism of action involves the interaction of its cationic molecule with the negatively charged lipids in the outer membranes of microbial cells. This interaction disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis. researchgate.netmedbullets.com This non-specific mode of action is advantageous as it is less likely to induce microbial resistance. medbullets.com

Research has consistently shown this compound's potent activity against Gram-positive bacteria. In a microdilution test, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and a Minimum Bactericidal Concentration (MBC) of 16 µg/mL against Staphylococcus aureus. nih.gov In suspension tests, it was capable of reducing the colony-forming units of S. aureus by at least 6 log10. nih.gov Other studies have reported its activity against S. aureus at a concentration of 30 mg/L. fungalinfectiontrust.org

A broader study involving 236 bacterial strains demonstrated that after an 18-hour exposure to a 0.01% this compound solution, only 9.3% of the isolates, primarily staphylococci, remained viable, indicating their higher resistance compared to other bacteria. scielo.br However, streptococci were found to be more susceptible, being eliminated within one hour of exposure. scielo.br

Table 1: Efficacy of this compound against Gram-Positive Bacteria

| Bacterial Strain | Test Method | Efficacy Metric | Result |

|---|---|---|---|

| Staphylococcus aureus | Microdilution | MIC | 8 µg/mL |

| Staphylococcus aureus | Microdilution | MBC | 16 µg/mL |

| Staphylococcus aureus | Suspension Test | Log Reduction | ≥ 6 |

| Staphylococcus aureus | Standardized Method | Active Concentration | 30 mg/L |

| Streptococcus spp. | Exposure Test | Time to Elimination | 1 hour |

This compound is also effective against a range of Gram-negative bacteria. For Escherichia coli, microdilution tests have established an MIC of 32 µg/mL and an MBC of 128 µg/mL. nih.gov In suspension, this compound reduced the colony-forming units of E. coli by at least 4.5 log10. nih.gov Other research has found it to be active against E. coli at a concentration of 125 mg/L. fungalinfectiontrust.org

In the case of Pseudomonas aeruginosa, this compound was found to be active at a concentration of 500 mg/L. fungalinfectiontrust.org A comparative study with other antiseptics identified this compound as one of the most potent agents, showing high inhibitory activity against Proteus spp. and Pseudomonas aeruginosa. fungalinfectiontrust.org

Table 2: Efficacy of this compound against Gram-Negative Bacteria

| Bacterial Strain | Test Method | Efficacy Metric | Result |

|---|---|---|---|

| Escherichia coli | Microdilution | MIC | 32 µg/mL |

| Escherichia coli | Microdilution | MBC | 128 µg/mL |

| Escherichia coli | Suspension Test | Log Reduction | ≥ 4.5 |

| Escherichia coli | Standardized Method | Active Concentration | 125 mg/L |

| Pseudomonas aeruginosa | Standardized Method | Active Concentration | 500 mg/L |

| Proteus spp. | Comparative Study | Inhibitory Activity | High |

The broad-spectrum activity of this compound includes both aerobic and anaerobic bacteria, as well as spore-forming (sporogenic) and non-spore-forming bacteria. mdpi.com Its efficacy against anaerobic bacteria has been noted in various studies, which is a crucial attribute for an antiseptic, as these organisms can cause deep-seated infections. scielo.brnih.gov

While specific MIC values for anaerobic species like Clostridium or Bacteroides are not extensively detailed in the available English literature, its classification as a broad-spectrum agent active against anaerobes is well-established. mdpi.com Similarly, its activity against sporogenic bacteria is documented, although detailed quantitative data on its sporicidal efficacy is limited. mdpi.com Some quaternary ammonium (B1175870) compounds, the class to which this compound belongs, are known to have sporicidal activity. researchgate.net

A significant aspect of this compound's efficacy is its activity against multi-drug resistant (MDR) bacteria, including hospital-acquired strains. mdpi.com This makes it a valuable agent in clinical settings where antibiotic resistance is a major challenge. This compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.net

One study highlighted that in a collection of isolates where over 60% were resistant or multi-drug resistant, this compound demonstrated consistent activity. fungalinfectiontrust.org The use of antiseptics like this compound is considered a potential strategy to prevent the acquisition and transmission of MRSA and VRE in hospital environments. researchgate.net

Table 3: Efficacy of this compound against Multi-Drug Resistant Bacteria

| Bacterial Strain/Group | Resistance Profile | Efficacy Noted |

|---|---|---|

| Hospital Strains | Multiple Antibiotic Resistance | Pronounced antimicrobial activity |

| Methicillin-Resistant S. aureus (MRSA) | Resistant to Methicillin | Effective |

| Vancomycin-Resistant Enterococci (VRE) | Resistant to Vancomycin | Effective |

| Coagulase-Negative Staphylococci | - | High inhibitory activity |

Antifungal Activity Research

In addition to its antibacterial properties, this compound also exhibits a marked antifungal effect. mdpi.com This broadens its applicability in treating and preventing infections of fungal origin.

This compound has been shown to be effective against various yeast-like fungi, most notably species of the genus Candida. In vitro studies using Clinical and Laboratory Standards Institute (CLSI) methodology have determined the MIC range of this compound against a variety of fungi, including Candida species, to be between 1.56 and 25 mg/L. fungalinfectiontrust.org

Importantly, this compound's efficacy is maintained against Candida isolates that are resistant to azole antifungals. fungalinfectiontrust.org Research involving 22 clinical isolates of Candida spp. demonstrated that a 0.01% (100 mg/L) solution of this compound was fungicidal against the majority of these isolates, with some being killed within just 15 minutes of exposure. fungalinfectiontrust.org This rapid fungicidal action is a key characteristic of its antifungal efficacy.

**Table 4: Efficacy of this compound against *Candida spp.***

| Fungal Group | Test Method | Efficacy Metric | Result |

|---|---|---|---|

| Candida spp. and other fungi | CLSI Methodology | MIC Range | 1.56 - 25 mg/L |

| Azole-resistant Candida | CLSI Methodology | Activity | Equally active |

| Candida spp. (22 clinical isolates) | Exposure Test (0.01% solution) | Effect | Fungicidal |

| Some Candida isolates | Exposure Test (0.01% solution) | Time to Elimination | 15 minutes |

Efficacy Against Dermatophytes and Ascomycetes

This compound has demonstrated a considerable antifungal effect against a variety of pathogenic fungi, including dermatophytes and ascomycetes. Laboratory research has confirmed its activity against dermatophyte species such as Trichophyton rubrum, Trichophyton tonsurans, Trichophyton equinum, Microsporum canis, and Microsporum gypseum. researchgate.net The compound is also effective against ascomycetes, including those from the genera Aspergillus and Penicillium. researchgate.net This broad spectrum of activity makes it effective against common agents of superficial fungal infections.

Table 1: Fungal Species Susceptible to this compound

| Fungal Group | Genus | Species |

|---|---|---|

| Dermatophytes | Trichophyton | T. rubrum |

| T. tonsurans | ||

| T. equinum | ||

| Microsporum | M. canis | |

| M. gypseum | ||

| Ascomycetes | Aspergillus | Various species |

| Penicillium | Various species | |

| Candida | C. albicans | |

| C. tropicalis | ||

| C. krusei | ||

| Rhodotorula | R. rubra |

Activity Against Drug-Resistant Fungal Strains (e.g., Aspergillus fumigatus)

A significant aspect of this compound's efficacy is its activity against drug-resistant fungal strains. nih.gov Studies have shown that its effectiveness is consistent across fungal isolates that are susceptible and those that are resistant to other common antifungal agents. fungalinfectiontrust.org Research following Clinical and Laboratory Standards Institute (CLSI) guidelines determined the minimal inhibitory concentration (MIC) range of this compound against various fungi to be between 1.56 and 25 mg/L. nih.govmicrobiologyresearch.org

This compound is notably active against azole-resistant Candida and Aspergillus fumigatus isolates. fungalinfectiontrust.org In-vivo studies using the Galleria mellonella model have demonstrated that this compound provides significant survival benefits in infections caused by Candida albicans and Aspergillus fumigatus. researchgate.netnih.gov Its efficacy extends to fungal species that are intrinsically resistant to other classes of antifungals, such as the polyene amphotericin B. fungalinfectiontrust.org This includes species like Aspergillus terreus, Neoscytalidium dimidiatum, Lomentospora prolificans, and Scedosporium apiospermum. fungalinfectiontrust.org

Table 2: Efficacy of this compound Against Drug-Resistant Fungi

| Fungal Species | Resistance Profile | This compound Activity |

|---|---|---|

| Candida spp. | Azole-resistant | Active |

| Aspergillus fumigatus | Azole-resistant | Active |

| Aspergillus terreus | Intrinsically Amphotericin B-resistant | Active |

| Neoscytalidium dimidiatum | Intrinsically resistant to azoles and polyenes | Active |

| Lomentospora prolificans | Intrinsically resistant to azoles and polyenes | Active |

Antiviral Efficacy Studies

Activity Against Enveloped Viruses (e.g., Herpes Viruses, Human Immunodeficiency Virus)

This compound has been shown to possess significant virucidal activity against various enveloped viruses. manchester.ac.ukmedicalbrief.co.za In vitro studies have demonstrated its ability to inhibit and, in some cases, completely inactivate viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). manchester.ac.ukmedicalbrief.co.zadebuglies.com

Research indicates that this compound can completely inhibit the activity of HIV-1 in vitro at concentrations of 0.0075% and higher. nih.gov This suggests its potential as a microbicide for preventing HIV transmission. nih.gov Further studies have highlighted that this compound's anti-HIV effect is higher than that of nonoxynol-9, a commonly used spermicide with some microbicidal properties. nih.gov Additionally, research into combination therapies has shown that a soft dosage form containing both acyclovir (B1169) and this compound is an active inhibitor of the replication of herpes virus type 2. nuph.edu.ua

Activity Against Complex Viruses and Coronaviruses (e.g., SARS-CoV-2)

The antiviral spectrum of this compound also includes complex viruses and coronaviruses. Its activity against this viral family has been noted in historical and recent research. fungalinfectiontrust.org In vitro experiments have been conducted to specifically evaluate the effect of this compound on the infectious activity of SARS-CoV-2. eco-vector.com

Scientific evidence suggests that this compound can effectively inactivate human coronaviruses. researchgate.net Studies have reported that a 0.0001% concentration of this compound can reduce the infectious activity of human coronavirus by nearly half. researchgate.net At a concentration of 0.005% or higher, the compound was found to completely neutralize the virus's infectious activity. researchgate.net This virucidal action against coronaviruses, including SARS-CoV-2, underscores its broad-spectrum antiviral potential. manchester.ac.ukdebuglies.com

Antiprotozoal Activity Research (e.g., Trichomonas vaginalis, Chlamydia spp., Treponema spp.)

This compound has demonstrated high activity against several protozoan and bacterial pathogens responsible for sexually transmitted infections. Laboratory studies have confirmed its efficacy against Trichomonas vaginalis, the protozoan parasite that causes trichomoniasis.

The compound is also effective against bacterial pathogens such as Chlamydia spp., the causative agent of chlamydia, and Treponema spp., which includes the bacterium responsible for syphilis. Due to this broad antimicrobial action, this compound is utilized for the prevention of various sexually transmitted diseases.

Biofilm Inhibition and Eradication Research

This compound has been shown to have a broad antimicrobial action that includes significant activity against microbial biofilms. fungalinfectiontrust.orgmedicalbrief.co.zanih.gov Biofilms are structured communities of microorganisms that are notoriously difficult to treat due to their inherent resistance to antimicrobial agents.

Studies have investigated this compound's effects on both the formation of new biofilms and the integrity of mature, pre-formed biofilms. bohrium.comnih.gov Research on its impact on biofilms of various microorganisms, including Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Lactobacillus acidophilus, and Lactobacillus plantarum, has yielded significant results. nih.gov It was observed that even at low doses (3.12 μg/ml), this compound could inhibit the initial formation of biofilms by a factor of two to three compared to controls. bohrium.comnih.gov Higher concentrations (25-50 μg/ml) were required to inhibit the growth of an already established biofilm. bohrium.comnih.gov

Table 3: Effect of this compound on Biofilms

| Microorganism | Effect on Biofilm Formation (at low doses) | Effect on Mature Biofilm (at high doses) |

|---|---|---|

| Streptococcus pyogenes | Inhibition | Inhibition |

| Staphylococcus aureus | Inhibition | Inhibition |

| Escherichia coli | Inhibition | Inhibition |

| Lactobacillus acidophilus | Inhibition | Inhibition |

Microbial Resistance Development and Mitigation Studies

Impact on Microorganism Resistance to Systemic Antibiotics

This compound has demonstrated a significant role in mitigating the development of microbial resistance to systemic antibiotics. Its primary mechanism of action, which involves direct interaction with and disruption of microbial cell membranes, is fundamentally different from that of most systemic antibiotics. This interaction leads to a rapid lytic effect, which may reduce the likelihood of resistance development compared to bacteriostatic or more specific bactericidal agents.

Research indicates that this compound can decrease the existing antibiotic resistance of both bacteria and fungi. In combination therapy, it has been observed to slow the development of resistance to other antibiotics. This effect is largely attributed to its ability to increase the permeability of the microbial cell wall, thereby potentiating the effects of co-administered antibiotics. fungalinfectiontrust.orgamazonaws.com By disrupting the outer membrane, this compound facilitates the entry of other antimicrobial agents into the cell, enhancing their efficacy. fungalinfectiontrust.org

In vitro studies have quantified this synergistic effect, showing that this compound can potentiate the activity of various classes of antibiotics. For instance, its combination with β-lactam antibiotics resulted in an enhancement of their effect by up to six-fold. fungalinfectiontrust.orgamazonaws.com The potentiation is even more pronounced with other antimicrobials, ranging from a 3.1-fold increase for levomycetin to a 64-fold increase for polymyxin. fungalinfectiontrust.orgamazonaws.com This suggests that this compound could be a valuable adjunct in treating infections caused by multidrug-resistant strains, potentially revitalizing the utility of older antibiotics.

The broad-spectrum activity of this compound extends to hospital strains that exhibit multiple antibiotic resistance. Studies have shown its bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. nih.gova-z.lu The consistent activity against both susceptible and resistant strains underscores its potential to combat challenging infections. fungalinfectiontrust.org

Table 1: Potentiation of Antibiotic Efficacy by this compound

| Antibiotic Class/Agent | Fold Increase in Efficacy |

| β-lactam antibiotics | Up to 6 |

| Levomycetin | 3.1 |

| Polymyxin | 64 |

Table 2: In Vitro Bactericidal Activity of this compound

| Microorganism | Test | Concentration |

| Staphylococcus aureus | MIC | 8 μg/ml |

| MBC | 16 μg/ml | |

| Escherichia coli | MIC | 32 μg/ml |

| MBC | 128 μg/ml |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Mechanisms of Pathogenic Plasmid Transfer Suppression

Beyond its direct antimicrobial action and synergistic effects with antibiotics, this compound plays a role in curbing the spread of antibiotic resistance by interfering with the horizontal gene transfer of pathogenic plasmids. fungalinfectiontrust.orgnih.gov Plasmids are key vectors in the dissemination of resistance genes among bacterial populations through a process called conjugation. asm.org

Studies have shown that this compound, at sub-inhibitory (sub-bacteriostatic) concentrations, can effectively suppress the conjugative transfer of various pathogenic plasmids in E. coli, including Hly (hemolysin), Ent (enterotoxin), F (fertility), and R (resistance) plasmids. fungalinfectiontrust.orgnih.gov This suppression occurs regardless of whether the compound is applied to the donor cell, the recipient cell, or simply added to the conjugation medium. nih.gov

The primary mechanism for this inhibition is the physical disruption of structures essential for conjugation. nih.gov As a cationic detergent, this compound interacts with and disrupts the F and J pili, which are proteinaceous appendages on the bacterial surface that facilitate the direct cell-to-cell contact necessary for plasmid transfer. nih.gov By damaging these pili and other surface structures, this compound diminishes the ability of bacteria to conjugate, thereby reducing the frequency of plasmid transfer. nih.gov

It is crucial to note that while this compound effectively suppresses the transfer of these plasmids, it does not eliminate the plasmids from the host microorganisms. fungalinfectiontrust.orgnih.gov The focus of its action is on preventing the spread of these mobile genetic elements to other bacteria, rather than "curing" the existing bacterial population of their resistance plasmids. nih.gov This mechanism represents a significant strategy in mitigating the proliferation of antibiotic resistance at a population level. fungalinfectiontrust.org

Immunomodulatory and Anti Inflammatory Research

Modulation of Host Immune Responses

Research into Miramistin has revealed its capacity to modulate both innate and adaptive immune responses. These immunoadjuvant effects are primarily characterized by the stimulation of phagocytic cells and the modulation of humoral immunity components. gilmorehealth.com

Further research into its effects on neutrophil metabolism has shown that this compound can modulate the activity of key enzymes. In the context of purulent wounds, its application led to an increased activity of neutrophil lactate (B86563) dehydrogenase. fungalinfectiontrust.org Concurrently, a reduction in the activity of alpha-glycerol phosphate (B84403) dehydrogenase and glucose-6-phosphate dehydrogenase was noted. fungalinfectiontrust.org In a separate investigation, a chitosan-miramistin complex was found to enhance the functional activity of immune cells, specifically by promoting antigen capture by macrophages and its subsequent accumulation within the lysosomal fraction.

Table 1: Observed Effects of this compound on Phagocytic Cell Activity and Associated Enzymes

This table summarizes research findings on the impact of this compound on key functions and enzymatic activities of phagocytic cells like neutrophils and macrophages.

| Parameter | Observed Effect | Context of Finding |

| Phagocytic Activity | Increased / Stimulated | Treatment of chronic urethroprostatitis. fungalinfectiontrust.org |

| Neutrophil Lactate Dehydrogenase | Increased Activity | Treatment of purulent wounds. fungalinfectiontrust.org |

| Alpha-glycerol Phosphate Dehydrogenase | Reduced Activity | Treatment of purulent wounds. fungalinfectiontrust.org |

| Glucose-6-Phosphate Dehydrogenase | Reduced Activity | Treatment of purulent wounds. fungalinfectiontrust.org |

| Macrophage Function | Enhanced Antigen Capturing | In a Chitosan-Miramistin complex. |

Investigations have also pointed to this compound's influence on humoral immunity, which is mediated by macromolecules such as antibodies. One study involving irrigation of palatal tonsils in chronic tonsillitis found that this compound could normalize the levels of local immunoglobulins. This was characterized by an increase in the levels of Immunoglobulin M (IgM) and Immunoglobulin G (IgG), alongside a decrease in the level of Immunoglobulin A (IgA). While these findings highlight a modulatory effect on the humoral response, detailed research on the specific effects of this compound on the components of cellular immunity, such as T-lymphocytes, is not extensively detailed in the available scientific literature.

While this compound is described as having general anti-inflammatory properties, specific research detailing its direct influence on the production profiles of pro- and anti-inflammatory cytokines, such as interleukins (e.g., IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), is limited in the reviewed literature. The compound's immunoadjuvant functions suggest a potential interaction with cytokine networks, but dedicated studies quantifying these effects are not prominently available. gilmorehealth.com

Anti-inflammatory Cascade Investigations

This compound exhibits demonstrable anti-inflammatory effects, which contribute to its therapeutic profile. gilmorehealth.com One of the mechanisms contributing to this effect is its hyperosmolar activity. This property allows it to minimize wound inflammation by absorbing capillary exudates, which in turn helps to accelerate the formation of a scab. gilmorehealth.com However, comprehensive investigations into the specific molecular pathways and its role within the broader anti-inflammatory cascade have not been extensively detailed in the available scientific literature.

Research on Regenerative and Tissue Healing Properties

Mechanisms of Reparative Process Stimulation

The precise mechanisms by which Miramistin stimulates reparative processes are multifaceted and appear to be linked to its interaction with cellular structures and its influence on the local tissue environment. While primarily recognized for disrupting microbial cell membranes, the molecule's structure is noted to practically not affect human cell membranes due to differences in lipid radical length, thus avoiding hydrophobic interactions This compound.ru.

Pharmacological studies have established that this compound stimulates reparative processes and possesses an immunomodulatory effect alongside its antimicrobial properties This compound.ru. This suggests a role not only in clearing infection, which is crucial for healing, but also in positively influencing the host's cellular and immune responses involved in tissue repair. The ability to stimulate regeneration processes has been observed in various contexts, including burn wounds This compound.ru.

Promotion of Epithelialization and Granulation Tissue Formation

This compound has been shown to promote key stages of wound healing, specifically epithelialization and the formation of granulation tissue. Granulation tissue formation is a significant step in wound healing, involving the organization of wound tissue and composed of extracellular matrix components like collagen, proteoglycans, and hyaluronic acid nih.gov. Epithelialization, the process where keratinocytes migrate to cover the wound bed, is also a crucial step in restoring the epidermal barrier frontiersin.orgnih.gov.

Studies have indicated that this compound contributes to the activation of healing of wound or ambustial surfaces avzvet.ru. In the context of infected burns, a study comparing a mesenchymal stromal cell secretome-based hydrogel with this compound and Bepanthen Plus noted that the hydrogel enhanced re-epithelialization and promoted the formation of well-vascularized granulation tissue, while in the this compound group, inflammatory infiltrates were detected in small, isolated areas mdpi.com. This suggests a favorable environment for tissue regeneration in the presence of this compound, potentially by reducing inflammation which can impede healing mdpi.com. Furthermore, this compound promotes earlier and more active formation of granulation tissue scientists.uz.

Role in Reducing Postoperative Complications and Accelerating Healing Processes

Clinical studies have indicated that the use of this compound can significantly reduce the risk of postoperative complications and accelerate the healing process This compound.ru. Its strong prophylactic properties are noted to prevent the development of various complications This compound.ru. This is likely attributed to its broad-spectrum antimicrobial action, which helps to prevent or control infection, a major factor contributing to delayed healing and complications in postoperative wounds. By effectively managing the microbial load, this compound creates a more favorable environment for the natural healing mechanisms to proceed efficiently. The acceleration of tissue regeneration has been observed in the treatment of burns of various degrees This compound.ru.

Safety and Biocompatibility Research

Mammalian Cell Cytotoxicity Studies

In vitro studies using various mammalian cell lines have been conducted to assess the cytotoxic potential of Miramistin.

In Vitro Cell Line Investigations (e.g., Murine Fibroblasts, Human Keratinocytes, McCoy Cell Line, BHK-21, PSGK-30)

Investigations into the cytotoxicity of this compound have utilized a range of mammalian cell lines. Studies have tested this compound's impact on murine fibroblasts and human keratinocyte cell lines, showing cytotoxic effects at concentrations greater than 8 × 10⁻⁴. amazonaws.comfungalinfectiontrust.org In contrast, cetylpyridinium (B1207926) chloride demonstrated toxicity at concentrations exceeding 3 × 10⁻³. amazonaws.comfungalinfectiontrust.org Research using McCoy mammalian cell lines indicated that this compound was not toxic at a concentration of 1000 mg/L. amazonaws.comfungalinfectiontrust.orgnih.govmicrobiologyresearch.orgresearchgate.net This is in contrast to chlorhexidine (B1668724), which was found to be toxic at a concentration of 7.81 mg/L in the same study. amazonaws.comfungalinfectiontrust.org

Studies involving BHK-21 (newborn Syrian hamster kidney) and PSGK-30 (Siberian mountain ibex kidney) cell lines have shown that the maximum permissible concentration of this compound for these cell monolayers is 25 μg/cm³. researchgate.netarriah.ru Higher concentrations led to increased signs of endogenous intoxication and degeneration in these cells. researchgate.netarriah.ru

Here is a summary of cytotoxicity findings in various cell lines:

| Cell Line | This compound Cytotoxic Concentration | Comparator (if any) | Comparator Cytotoxic Concentration | Source |

| Murine Fibroblasts | > 8 × 10⁻⁴ | Cetylpyridinium chloride | > 3 × 10⁻³ | amazonaws.comfungalinfectiontrust.org |

| Human Keratinocytes | > 8 × 10⁻⁴ | Cetylpyridinium chloride | > 3 × 10⁻³ | amazonaws.comfungalinfectiontrust.org |

| McCoy Cell Line | Not toxic at 1000 mg/L | Chlorhexidine | 7.81 mg/L | amazonaws.comfungalinfectiontrust.orgnih.govmicrobiologyresearch.orgresearchgate.net |

| BHK-21 | > 25 μg/cm³ | Not specified | Not specified | researchgate.netarriah.ru |

| PSGK-30 | > 25 μg/cm³ | Not specified | Not specified | researchgate.netarriah.ru |

Influence on Cell Proliferation and Protein Synthesis in Eukaryotic Cells

This compound's influence on cell proliferation and protein synthesis in eukaryotic cells has been examined. In studies using anterior corneal epithelial cells from Vistar line male rats, this compound was found to cause a significant decrease in proliferative activity. researchgate.netdntb.gov.uanih.gov

Research on BHK-21 and PSGK-30 cell lines indicated that increasing this compound concentrations above 25 μg/cm³ led to a decrease in the rate of cell growth compared to the control. researchgate.netarriah.ru At concentrations up to 25 μg/cm³, this compound did not affect the intensity of protein synthesis in these cell lines. researchgate.netarriah.ru

Nuclear DNA Fragmentation and Apoptosis Induction Studies in Epithelial Cells

Studies have investigated the effects of this compound on nuclear DNA fragmentation and apoptosis induction in epithelial cells. Research on anterior corneal epithelial cells from Vistar line male rats showed that the use of this compound resulted in a significant increase in nuclear DNA fragmentation. researchgate.netdntb.gov.uanih.govdntb.gov.ua This research also indicated a decrease in proliferative activity and a significant increase in nuclear DNA fragmentation under the influence of this compound. researchgate.netdntb.gov.uanih.gov In contrast, decamethoxin showed only a low increase in apoptosis (0.68%) and no significant difference in mitotic activity. researchgate.netdntb.gov.uanih.gov

In Vivo Tolerability and Local Irritation Assessments in Animal Models (e.g., Rabbits, Guinea Pigs, Rats, Mice, Dogs)

In vivo studies in various animal models have assessed the tolerability and local irritation potential of this compound. Chronic cutaneous toxicity studies involving the application of 0.1, 1.0, and 10 g/L this compound solutions to the skin of rabbits and guinea pigs 5–7 times a week for 26 weeks showed no skin reactions or changes in total white blood cell count or body weight at any concentration. amazonaws.com

Toxicity studies in the eye involving the application of 0.1 g/L, 1 g/L, and 10 g/L this compound onto the eyes of rabbits and guinea pigs once a day for 40 days indicated that this compound was irritative at a concentration of 10 g/L but not at lower concentrations. amazonaws.com

Studies in dogs where this compound at a concentration of 0.1 g/L was instilled into the urethra for 10 days showed no changes in urinalysis, nor were there histological changes of the urethral and bladder mucosa, testes, thyroid gland, hypophysis, suprarenal glands, kidneys, liver, lungs, and heart. amazonaws.com

Local irritation effects on the skin, connective tissue membranes, and vaginal mucosa have been tested using gerbils and rabbits, while local irritation to the urethra and bladder mucosa was tested using dogs. google.com Application of certain this compound compositions to the skin of rabbits and gerbils did not induce visible or tissue changes over 40 days. google.com Increasing the total concentration of components in formulations to 5.0% resulted in slight dry skin and minor epidermal atrophy after 30 days of application. google.com

Acute oral toxicity studies determined the median lethal dose (LD₅₀) of this compound in rats to be 1200 mg/kg and in mice to be 1000 mg/kg. amazonaws.comfungalinfectiontrust.orgnih.govdntb.gov.ua The acute subcutaneous toxicity (LD₅₀) in rats was 670 mg/kg and in mice was 628 mg/kg. amazonaws.com

Here is a summary of acute toxicity findings in animal models:

| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Source |

| Rats | Oral | 1200 | amazonaws.comfungalinfectiontrust.orgnih.govdntb.gov.ua |

| Mice | Oral | 1000 | amazonaws.comfungalinfectiontrust.orgnih.govdntb.gov.ua |

| Fish | Not specified | 100 g/L (2 hrs exposure) | amazonaws.comnih.gov |

| Rats | Subcutaneous | 670 | amazonaws.com |

| Mice | Subcutaneous | 628 | amazonaws.com |

| Galleria mellonella | Systemic | Not acutely toxic at 2000 mg/kg | amazonaws.commicrobiologyresearch.org |

| Galleria mellonella | Topical | Tolerated up to 32000 mg/L with no adverse effects | nih.govmicrobiologyresearch.org |

Mutagenicity and Genotoxicity Research (e.g., Ames Test, SOS-Chromotest)

Research into the mutagenicity and genotoxicity of this compound has been conducted using standard tests such as the Ames test and SOS-Chromotest. Mutagenic activity was studied according to a WHO protocol using histidine-dependent S. typhimurium strains from the B. Ames collection, and results showed that this compound does not exhibit direct mutagenic activity. amazonaws.com

The Ames test and SOS Chromotest are bacterial short-term tests used for screening chemicals for mutagenicity and genotoxicity. researchgate.netnih.govtaylorandfrancis.comcerist.dz The SOS Chromotest is based on measuring the induction of sfiA, a gene controlled by the SOS system in E. coli, and its expression is monitored via a gene fusion with lacZ. nih.govbiotoxicity.com These tests are considered complementary. researchgate.nettaylorandfrancis.com While the provided search results discuss the methodologies and applications of the Ames test and SOS-Chromotest in general and for other substances, the specific results for this compound using these tests, beyond the statement of no direct mutagenic activity in the Ames test amazonaws.com, were not detailed in the provided snippets.

Comparative Safety Profiles with Other Antiseptic Agents in Research Models

Comparative safety profiles of this compound with other antiseptic agents have been investigated in research models. In cytotoxicity studies using McCoy mammalian cell lines, this compound was tolerated at concentrations up to 1000 mg/L, whereas chlorhexidine was toxic at 7.81 mg/L. amazonaws.comfungalinfectiontrust.orgnih.govmicrobiologyresearch.orgresearchgate.net

In a study comparing this compound and decamethoxin on anterior corneal epithelial cells of rats, this compound resulted in a significant increase in nuclear DNA fragmentation and a decrease in proliferative activity, while decamethoxin caused minimal influence on these parameters. researchgate.netdntb.gov.uanih.gov

In vitro comparisons of this compound and cetylpyridinium chloride on murine fibroblasts and human keratinocyte cell lines indicated that this compound showed cytotoxic impact at concentrations > 8 × 10⁻⁴, while cetylpyridinium chloride was toxic at concentrations > 3 × 10⁻³. amazonaws.comfungalinfectiontrust.org

A study comparing this compound and other antiseptics like octenidine (B1677106) (OCT), povidone-iodine (PVP-I), polyhexamethylene-biguanide (PHMB), and chlorhexidine (CHX) against various microorganisms in vitro noted that highly effective agents like OCT/PE demonstrated higher cytotoxicity in previous studies, highlighting the need to balance their application to prevent healing impairment. researchgate.net The study aimed to evaluate the comparability and non-inferiority of cetylpyridinium chloride (CPC) and this compound (MST) in vitro, particularly regarding potential protein interference, selecting concentrations to achieve high reduction under unchallenged conditions while demonstrating acceptable and similar biocompatibility to established antiseptics. researchgate.net

Here is a comparative overview of cytotoxicity:

| Antiseptic | Cell Line | Cytotoxic Concentration | Source |

| This compound | McCoy Cell Line | > 1000 mg/L | amazonaws.comfungalinfectiontrust.orgnih.govmicrobiologyresearch.orgresearchgate.net |

| Chlorhexidine | McCoy Cell Line | 7.81 mg/L | amazonaws.comfungalinfectiontrust.org |

| This compound | Murine Fibroblasts | > 8 × 10⁻⁴ | amazonaws.comfungalinfectiontrust.org |

| Cetylpyridinium chloride | Murine Fibroblasts | > 3 × 10⁻³ | amazonaws.comfungalinfectiontrust.org |

| This compound | Human Keratinocytes | > 8 × 10⁻⁴ | amazonaws.comfungalinfectiontrust.org |

| Cetylpyridinium chloride | Human Keratinocytes | > 3 × 10⁻³ | amazonaws.comfungalinfectiontrust.org |

| This compound | Anterior corneal epithelial cells (rat) | Induced significant nuclear DNA fragmentation and decreased proliferation | researchgate.netdntb.gov.uanih.gov |

| Decamethoxin | Anterior corneal epithelial cells (rat) | Minimal influence on proliferation, low apoptosis (0.68%), no difference in mitotic activity | researchgate.netdntb.gov.uanih.gov |

Applications of Miramistin in Specific Medical Fields Academic Context of Efficacy Studies

Otorhinolaryngology (ENT) Research

In the field of otorhinolaryngology, Miramistin is utilized in the comprehensive treatment of a range of acute and chronic conditions affecting the ear, nose, and throat. Its application is based on its combined effect on pathogens and the mucous membranes of the respiratory tract.

Research and clinical use have indicated this compound's efficacy in the complex therapy for adults with conditions such as sinusitis, otitis, pharyngitis, tonsillitis, and laryngitis. In pediatric populations (ages 3 to 14), it has been studied in the context of acute pharyngitis and the exacerbation of chronic tonsillitis.

The therapeutic action of this compound in ENT is attributed to several properties. Its primary benefit is its wide-ranging antimicrobial activity against bacteria, including strains resistant to antibiotics, as well as viruses and fungi. Furthermore, studies have shown that this compound can reduce inflammation of the mucous membranes, promote their healing, and stimulate local protective immune responses.

Table 5: Applications and Effects of this compound in Otorhinolaryngology

| Condition | Patient Population | Observed Effects in Complex Therapy | Source |

|---|---|---|---|

| Acute Laryngitis | Adults | Shortens treatment period. | |

| Chronic Laryngitis (exacerbation) | Adults | Accelerates achievement of remission. | |

| Acute & Chronic Tonsillitis | Adults & Children | Destroys surface microorganisms; pain relief and ulcer healing in purulent cases. | |

| Acute Pharyngitis | Adults & Children | Part of complex therapy. | |

| Sinusitis | Adults | Part of complex therapy. |

Obstetrics and Gynecology Research

This compound has been the subject of research in obstetrics and gynecology, primarily focusing on its efficacy in treating vaginal infections and preventing postpartum complications. Clinical studies have investigated its use in managing nonspecific vaginitis, particularly in pregnant women, and in the prevention and treatment of infections of the perineum and vagina following childbirth. dntb.gov.ua

One prospective study evaluated the effectiveness of suppositories containing this compound for the treatment of nonspecific vaginitis in 60 pregnant women. The results indicated a significant reduction or complete disappearance of clinical symptoms in 96.7% of the participants within two days of starting treatment. The study also reported a relapse-free period of over four weeks and noted no adverse drug reactions, highlighting high satisfaction among both patients and physicians. doaj.org

A comparative clinical study involving 58 pregnant women in their second trimester with nonspecific vaginitis assessed the efficacy of this compound suppositories against chlorhexidine (B1668724) suppositories prior to the installation of a cervical pessary. The group treated with this compound (n=30) showed a more effective regression of symptoms like pruritus and burning compared to the chlorhexidine group (n=28). med-expert.com.uaresearchgate.net Clinical symptoms disappeared more rapidly in the this compound group (3.8 ± 0.9 days) compared to the chlorhexidine group (5.6 ± 1.3 days). med-expert.com.uaresearchgate.net Furthermore, the study observed a greater decrease in microbial contamination in the vaginal discharge of pregnant women treated with this compound, with no subsequent recurrences of the infection. med-expert.com.uaresearchgate.net

Table 1: Comparative Efficacy of this compound and Chlorhexidine in Nonspecific Vaginitis During Pregnancy

| Parameter | This compound Group (n=30) | Chlorhexidine Group (n=28) | Relative Risk (RR) for Symptom Regression (95% CI) | p-value |

|---|---|---|---|---|

| Regression of Pruritus | More Effective | Less Effective | 3.48 (1.29–9.42) | p=0.014 |

| Regression of Burning Sensation | More Effective | Less Effective | 3.57 (1.09–11.66) | p=0.035 |

| Time to Disappearance of Clinical Symptoms (days) | 3.8 ± 0.9 | 5.6 ± 1.3 | - | - |

Research has also indicated this compound's utility in the prevention and treatment of suppuration of postpartum traumas, perineal and vaginal wounds, and postpartum infections. dntb.gov.ua Its broad-spectrum antimicrobial activity against bacteria, viruses, and fungi, including drug-resistant strains, makes it a candidate for managing such conditions. dntb.gov.ua The compound is noted for its ability to absorb purulent exudate, activate regeneration processes, and stimulate local protective reactions. dntb.gov.ua

Urological Research (e.g., Urethroprostatitis, Sexually Transmitted Infections)

In the field of urology, research has explored the application of this compound in the comprehensive treatment of inflammatory conditions such as urethritis and urethroprostatitis, as well as for the prevention of sexually transmitted infections (STIs). bohrium.com Its broad antimicrobial effect against a wide range of bacteria, complex viruses, and fungi is a key attribute in these applications.

A significant area of study has been its use in chronic urethritis associated with STIs. One study highlighted the efficacy of adding local this compound treatment to a conventional therapy regimen. nih.gov The research involved a study group of 110 patients who received conventional therapy plus this compound and a comparison group of 40 patients who received only conventional therapy. nih.gov The effectiveness of the treatment was evaluated based on etiological healing, changes in the endoscopic picture of the urethra, and improvements in clinical manifestations such as the degree of inflammatory reaction, dysuria, and pain. nih.gov The results demonstrated a high efficacy for the combination therapy that included this compound. nih.gov

This compound's activity against pathogens that cause STIs, including Treponema spp., Neisseria gonorrhoeae, Trichomonas vaginalis, and Chlamydia spp., has been confirmed in laboratory tests. It is also effective against herpes viruses. This has led to its investigation as a preventative measure following unprotected sexual contact. Studies have also noted that this compound can enhance the phagocytic activity of immune cells, an immunoadjuvant effect that was observed in the treatment of chronic urethroprostatitis. fungalinfectiontrust.org

Table 2: Study Design for this compound in Chronic Urethritis Associated with STIs

| Group | Number of Patients | Treatment Regimen | Outcome Measures |

|---|---|---|---|

| Study Group | 110 | Conventional Therapy + Local this compound | Etiological Healing, Endoscopic Urethral Changes, Clinical Manifestation Improvement (Inflammation, Dysuria, Pain) |

| Comparison Group | 40 | Conventional Therapy Only |

Dermatological Research

This compound has been investigated for its efficacy in treating various dermatological conditions, including pyodermas (purulent-inflammatory skin pathologies) and dermatomycoses. usaapteka.com Its broad-spectrum antimicrobial action is particularly relevant for skin infections, which can be caused by antibiotic-resistant pathogens. gilmorehealth.com

A clinical study focused on the efficacy of a 0.5% this compound ointment in treating superficial pyoderma and secondarily infected dermatoses. rjsvd.com The study included one group with pyoderma and another with secondarily infected dermatoses such as nummular eczema and atopic dermatitis. In the pyoderma group, monotherapy with the this compound ointment resulted in clinical recovery in 91.7% of the subjects. For patients with secondarily infected dermatoses, the complex treatment led to a clinical cure in 71.4% of cases. The study concluded that the this compound ointment demonstrated high tolerability and efficacy for these conditions. rjsvd.com

A Phase 3 clinical trial has been registered to further evaluate the effectiveness and safety of a 0.01% this compound solution compared to a 0.025% Dioxidin solution for the treatment of superficial pyoderma. clinicaltrials.gov This multicenter, randomized, comparative study aims to provide more robust data on its clinical application in dermatology. clinicaltrials.gov In addition to its antimicrobial properties, research suggests that this compound possesses anti-inflammatory activity, promotes regeneration processes, and stimulates local protective reactions in the skin.

Table 3: Clinical Efficacy of 0.5% this compound Ointment in Dermatological Conditions

| Condition | Treatment | Clinical Recovery/Cure Rate |

|---|---|---|

| Superficial Pyoderma (n=unknown) | Monotherapy with 0.5% this compound Ointment | 91.7% |

| Secondarily Infected Dermatoses (n=14) | Comprehensive Treatment including 0.5% this compound Ointment | 71.4% |

Surgical Site Infection Prevention Studies

This compound is utilized in surgical settings for the treatment of infected wounds and the prevention of purulent-septic processes. Its application in surgery aims to protect against infection and avert postoperative complications. The antiseptic properties of this compound are effective against a wide array of microorganisms, including antibiotic-resistant bacterial strains, which are a significant concern in surgical site infections (SSIs). nih.gov

While extensive clinical trials focusing specifically on this compound as a primary preventative measure for SSIs are not widely documented in English literature, its established use in wound treatment suggests a role in infection control. manchester.ac.ukamazonaws.com It is known to possess anti-inflammatory properties, enhance the healing of wound surfaces, and stimulate local immune responses, all of which contribute to a reduced risk of infection.

In-vitro studies have compared the antimicrobial efficacy of this compound to other established antiseptics used in wound care, such as octenidine (B1677106) (OCT), povidone-iodine (PVP-I), polyhexanide (PHMB), and chlorhexidine (CHX). nih.gov One such study demonstrated that this compound showed no inferiority to these agents. It was found to be significantly more effective against most tested microorganisms than PHMB and CHX. nih.gov Another comparative study found this compound and dioxidine (B179994) to be the most potent antiseptics against organisms that cause surgical infections, showing high inhibitory activity against coagulase-negative Staphylococci, Proteus spp., and Pseudomonas aeruginosa. fungalinfectiontrust.orgamazonaws.com These findings support its potential as an effective agent in the prevention of SSIs, though more targeted clinical trials are needed to establish definitive protocols and efficacy rates for this specific application. amazonaws.com

Table 4: Comparative In-Vitro Efficacy of this compound Against Other Antiseptics

| Antiseptic | Efficacy Compared to PHMB and CHX | Efficacy Against Coagulase-Negative Staphylococci, Proteus spp., and Pseudomonas aeruginosa |

|---|---|---|

| This compound | Significantly more effective against most microorganisms | High inhibitory activity |

| Dioxidine | Not directly compared in this metric | High inhibitory activity |

| Octenidine (OCT) | Generally more effective than PHMB and CHX | Not specified in the same comparative context |

| Povidone-Iodine (PVP-I) | Generally more effective than PHMB and CHX | Not specified in the same comparative context |

Ophthalmology Research

In ophthalmology, a formulation containing the active ingredient of this compound, known as Okomistin®, is used for the treatment of infectious and inflammatory eye diseases. ophthalmojournal.com Research has been conducted to evaluate its efficacy in treating conditions like bacterial conjunctivitis and for the prevention of postoperative infections. ophthalmojournal.comophthalmojournal.com

One study investigated the effectiveness of Okomistin® (0.01% benzyldimethyl-myristoylamino-propylammonium) in treating children with bilateral acute bacterial conjunctivitis. ophthalmojournal.com The study included 30 children, with 15 receiving Okomistin® and 15 receiving 0.05% Picloxidin. The dominant pathogens identified were Staphylococcus aureus and Epidermal Staphylococcus. The results showed a pronounced positive dynamic in the relief of clinical symptoms within the first week of treatment in both groups. By day 7, there was a significant decrease in the detection of microflora in the conjunctival cavity, and by day 10, the conjunctival cavity was found to be sterile in all examined children. The study concluded that Okomistin® demonstrated high therapeutic efficacy in pediatric patients with bacterial conjunctivitis. ophthalmojournal.com

Another study involving 500 patients evaluated the efficacy of Okomistin® in preventing postoperative infectious complications after cataract surgery. The results indicated that Okomistin® was effective in the prevention of postoperative infections. ophthalmojournal.com Research has also pointed to the use of Okomistin® in combined therapy for chronic blepharoconjunctivitis, where its application helped achieve negative results in conjunctival cultures within 3-5 days. researchgate.net

Table 5: Efficacy of Okomistin® in Pediatric Bacterial Conjunctivitis

| Treatment Group | Number of Patients | Dominant Pathogens | Key Findings |

|---|---|---|---|

| Okomistin® (0.01%) | 15 | Staphylococcus aureus, Epidermal Staphylococcus | Significant decrease in microflora by Day 7; Sterile conjunctival cavity by Day 10 in all patients. |

| Picloxidin (0.05%) | 15 |

Veterinary Medicine Research (e.g., Mastitis in Cattle)

This compound has been studied in veterinary medicine for the treatment of conditions such as subclinical mastitis in cattle. bohrium.com This application is of interest due to the economic impact of mastitis on the dairy industry and concerns about antibiotic resistance. dntb.gov.ua

A study conducted at a dairy farm investigated the therapeutic and preventive efficiency of a 0.01% solution of this compound for subclinical mastitis in cows before the drying-off period. dntb.gov.uaresearchgate.net The efficacy of this compound was compared to a product named dienomast. When used individually, both this compound and dienomast showed a therapeutic efficacy of 93.3% before drying off. However, this compound demonstrated a better long-term effect, with a 15.5% higher efficacy after calving. dntb.gov.ua

The study also explored the combined use of this compound and dienomast, which resulted in an improved preventive effect, maintaining a 95.6% therapeutic effect after calving. This combined efficacy was 7.6% higher than dienomast alone and 33.1% higher than another treatment mentioned in the broader research context. dntb.gov.ua Another study reported an 80% recovery rate in animals in an experimental group treated with this compound for subclinical mastitis, compared to a 53.3% recovery rate in a control group treated with mastisan. google.com The research also determined that intracisternally introduced this compound is ejected from the cow's body with milk within 24 hours. dntb.gov.ua

Table 6: Therapeutic Efficacy of this compound in Subclinical Bovine Mastitis

| Treatment | Therapeutic Efficacy (Before Drying Off) | Therapeutic Efficacy (After Calving) |

|---|---|---|

| This compound (0.01% solution) | 93.3% | Higher than Dienomast by 15.5% |

| Dienomast | 93.3% | - |

| This compound + Dienomast (Combined) | - | 95.6% |

| This compound (vs. Mastisan) | 80% recovery (this compound) vs. 53.3% (Mastisan) |

Advanced Research Methodologies and Approaches

In Vitro Susceptibility Testing Protocols (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal/Fungicidal Concentration, CLSI Guidelines)

In vitro susceptibility testing is a cornerstone of antimicrobial research, providing quantitative data on the concentrations of a compound required to inhibit or kill microorganisms. For Miramistin, standard protocols such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are widely utilized. These tests are often conducted following established guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) microbiologyresearch.orgnih.gov.

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specific incubation period. The MBC or MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable organisms. These values are crucial for understanding the intrinsic activity of this compound against various pathogens.

Studies have reported MIC and MBC values for this compound against a range of microorganisms. For instance, in microdilution tests, this compound has shown activity against Staphylococcus aureus (MIC 8 μg/ml, MBC 16 μg/ml) and Escherichia coli (MIC 32 μg/ml, MBC 128 μg/ml) nih.gov. Against drug-resistant fungi, the MIC range for this compound has been reported as 1.56–25 mg/l, with a geometric mean of 3.13 mg/l microbiologyresearch.orgnih.gov. Comparative studies have also evaluated this compound's activity against multidrug-resistant Klebsiella pneumoniae isolates, finding its MIC and MBC values to be among the lowest compared to certain other quaternary ammonium (B1175870) antiseptics like chlorhexidine (B1668724) and polyhexanide lekarskyobzor.sk.

The methodology typically involves preparing serial dilutions of this compound in a suitable growth medium and inoculating them with a standardized suspension of the test microorganism. After incubation, MICs are determined by observing the lowest concentration with no visible growth, while MBC/MFCs are found by plating samples from wells showing no visible growth onto agar (B569324) plates and determining the lowest concentration that results in a significant reduction in colony-forming units nih.govnih.govmdpi.comsemanticscholar.org.

Data Table: In Vitro Activity of this compound

| Microorganism | Test Method | MIC (µg/ml or mg/l) | MBC/MFC (µg/ml or mg/l) | Source |

| Staphylococcus aureus | Microdilution | 8 µg/ml | 16 µg/ml | nih.gov |

| Escherichia coli | Microdilution | 32 µg/ml | 128 µg/ml | nih.gov |

| Fungi (range) | CLSI guidelines | 1.56–25 mg/l | Not specified | microbiologyresearch.orgnih.gov |

| Klebsiella pneumoniae (clinical isolates) | Not specified | Among the lowest | Among the lowest | lekarskyobzor.sk |

Flow Cytometry in Cellular Response Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, flow cytometry is employed to assess cellular responses to the compound, including effects on cell viability, membrane integrity, and cell cycle progression researchgate.netdntb.gov.uaresearchgate.netrsc.org.

This method allows for the quantitative evaluation of how this compound interacts with microbial or host cells at a single-cell level. For example, flow cytometry can be used to determine the extent of bacterial membrane damage induced by this compound by using fluorescent dyes that differentially stain cells based on their membrane integrity. Similarly, in studies evaluating the potential impact of this compound on host cells, flow cytometry can assess parameters such as nuclear DNA fragmentation, apoptosis, and changes in the cell cycle phases researchgate.netdntb.gov.ua.

Research using flow cytometry has provided insights into the cellular effects of this compound. Studies on anterior corneal epithelial cells in rats, for instance, utilized flow cytometry to evaluate the impact of this compound instillation on the cellular cycle, nuclear DNA fragmentation, and apoptosis researchgate.netdntb.gov.ua. Another study explored the effect of this compound on the proliferation of BHK-21 and PSGK-30 cell lines, using flow cytometry to assess viable cell numbers and total protein content as indicators of cell mass increase researchgate.net. Flow cytometry has also been used in studies involving this compound-modified nanomaterials to evaluate cellular uptake and surface marker expression, such as CD44 receptors on cancer cells rsc.org.

Data Table: Flow Cytometry Applications in this compound Research

| Cellular Target | Parameters Analyzed | Key Findings (Examples) | Source |

| Bacterial Cells | Membrane integrity, Viability | Assessment of membrane damage induced by this compound. | Implied by methodology |

| Anterior Corneal Epithelial Cells | Cell cycle, Nuclear DNA fragmentation, Apoptosis | Evaluation of this compound's influence on these parameters in a rat model. | researchgate.netdntb.gov.ua |

| BHK-21 and PSGK-30 Cell Lines | Proliferation, Viability, Total protein content | Assessment of this compound's effect on cell growth and protein synthesis. | researchgate.net |

| Cancer Cells (with modified NDs) | Cellular uptake, Surface marker expression (CD44) | Evaluation of functionalized nanodiamonds involving this compound modification. | rsc.org |

Biofilm Quantification Techniques (e.g., Crystal Violet Assay)

Biofilms are structured communities of microorganisms enclosed in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents. Research on this compound includes evaluating its activity against biofilms using various quantification techniques. The crystal violet assay is a widely used method for quantifying biofilm biomass nih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net.

The crystal violet assay involves staining the biofilm biomass adhered to a surface, typically the wells of a microtiter plate, with crystal violet dye. After washing away unbound dye, the remaining stain is solubilized, and the optical density is measured spectrophotometrically. The intensity of the color is proportional to the amount of biofilm biomass present nih.govsemanticscholar.orgnih.gov.